1H-Indole-1-propanenitrile, 2-methyl-

Übersicht

Beschreibung

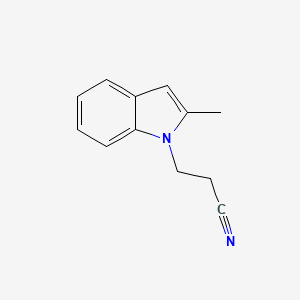

1H-Indole-1-propanenitrile, 2-methyl- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound 1H-Indole-1-propanenitrile, 2-methyl- has a molecular formula of C12H12N2 and a molecular weight of 184.24 .

Wirkmechanismus

Target of Action

It is known that various bioactive aromatic compounds containing the indole nucleus have been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to a variety of changes in cellular function.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Vorbereitungsmethoden

The synthesis of 1H-Indole-1-propanenitrile, 2-methyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-methylindole with acrylonitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial production methods for indole derivatives often involve catalytic processes to improve yield and selectivity. For example, the use of transition metal catalysts such as palladium or copper can facilitate the formation of the desired product under milder conditions .

Analyse Chemischer Reaktionen

1H-Indole-1-propanenitrile, 2-methyl- undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Major products formed from these reactions include various substituted indoles, amines, and carboxylic acids, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Wissenschaftliche Forschungsanwendungen

1H-Indole-1-propanenitrile, 2-methyl- has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

1H-Indole-1-propanenitrile, 2-methyl- can be compared with other indole derivatives such as:

1H-Indole-3-acetonitrile: Another indole derivative with similar synthetic routes and biological activities.

1H-Indole-2-carboxylic acid: Known for its use in the synthesis of pharmaceuticals and agrochemicals.

1H-Indole-3-carboxaldehyde: Used as an intermediate in the synthesis of various bioactive compounds.

The uniqueness of 1H-Indole-1-propanenitrile, 2-methyl- lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other indole derivatives .

Biologische Aktivität

1H-Indole-1-propanenitrile, 2-methyl- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molar mass of approximately 184.242 g/mol. Its structure features an indole moiety, which is known for its presence in many biologically active compounds. The specific substitution pattern of the indole ring significantly influences its reactivity and biological activity.

1H-Indole-1-propanenitrile, 2-methyl- acts through various biochemical pathways, engaging with multiple molecular targets. The indole nucleus is recognized for its ability to bind with high affinity to various receptors, leading to diverse biological effects such as:

- Antiviral Activity: The compound has shown potential against viral infections by inhibiting viral replication.

- Anticancer Properties: It exhibits antiproliferative effects on cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Effects: Demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi .

Antimicrobial Activity

Research indicates that 1H-Indole-1-propanenitrile, 2-methyl- possesses significant antimicrobial properties. A study evaluated its antibacterial activity against various pathogens, yielding minimum inhibitory concentration (MIC) values that highlight its effectiveness:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 - 16 | 16 |

| Escherichia coli | 32 | 64 |

| Candida albicans | 16 | 32 |

These results suggest that the compound could be a lead structure for developing new antimicrobial agents .

Anticancer Activity

The compound's anticancer properties have been investigated through various assays. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 20 |

These findings indicate that 1H-Indole-1-propanenitrile, 2-methyl- may disrupt cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest .

Study on Antitumor Activity

In a recent study published in MDPI, a series of indole derivatives were synthesized and evaluated for their antitumor activities. Among these, compounds structurally related to 1H-Indole-1-propanenitrile, 2-methyl- exhibited promising results against various cancer types. The study highlighted the importance of structural modifications in enhancing biological activity .

Research on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of indole derivatives, including 1H-Indole-1-propanenitrile, 2-methyl-. The study demonstrated that modifications at specific positions on the indole ring could significantly affect antimicrobial potency. Compounds with electron-withdrawing groups exhibited enhanced activity against bacterial strains compared to their electron-donating counterparts .

Eigenschaften

IUPAC Name |

3-(2-methylindol-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-10-9-11-5-2-3-6-12(11)14(10)8-4-7-13/h2-3,5-6,9H,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRXJHFTIOBRGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294758 | |

| Record name | 2-Methyl-1H-indole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4414-80-6 | |

| Record name | 2-Methyl-1H-indole-1-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4414-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1H-indole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.